molecular formula C27H21F3N2O5S B607291 Elismetrep CAS No. 1400699-64-0

Elismetrep

Cat. No. B607291
CAS RN: 1400699-64-0
M. Wt: 542.5 g/mol
InChI Key: CWEFDWIKLABKBX-UHFFFAOYSA-N
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Description

Elismetrep is a small molecule drug under investigation for its potential therapeutic applicationsThis compound has been explored for its potential in treating conditions such as diabetic peripheral neuropathy and vasomotor symptoms .

Scientific Research Applications

Elismetrep has been the subject of extensive scientific research due to its potential therapeutic applications. Some of its key research applications include:

Preparation Methods

The synthesis of elismetrep involves several steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of reagents such as trifluoromethoxybenzyl chloride and cyclopropyl isoquinoline . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Elismetrep undergoes various chemical reactions, including:

Mechanism of Action

Elismetrep exerts its effects by antagonizing the TRPM8 channel, which is involved in the sensation of cold and pain. By inhibiting this channel, this compound can reduce the perception of pain and discomfort associated with conditions like diabetic peripheral neuropathy. The molecular targets and pathways involved include the modulation of calcium ion influx through the TRPM8 channel, leading to altered neuronal signaling .

Comparison with Similar Compounds

Elismetrep is unique among TRPM8 antagonists due to its specific chemical structure and high potency. Similar compounds include:

This compound stands out due to its investigational status and potential therapeutic applications, making it a compound of significant interest in both research and clinical settings.

properties

CAS RN

1400699-64-0

Molecular Formula

C27H21F3N2O5S

Molecular Weight

542.5 g/mol

IUPAC Name

4-[(4-cyclopropylisoquinolin-3-yl)-[[4-(trifluoromethoxy)phenyl]methyl]sulfamoyl]benzoic acid

InChI

InChI=1S/C27H21F3N2O5S/c28-27(29,30)37-21-11-5-17(6-12-21)16-32(38(35,36)22-13-9-19(10-14-22)26(33)34)25-24(18-7-8-18)23-4-2-1-3-20(23)15-31-25/h1-6,9-15,18H,7-8,16H2,(H,33,34)

InChI Key

CWEFDWIKLABKBX-UHFFFAOYSA-N

SMILES

C1CC1C2=C(N=CC3=CC=CC=C32)N(CC4=CC=C(C=C4)OC(F)(F)F)S(=O)(=O)C5=CC=C(C=C5)C(=O)O

Canonical SMILES

C1CC1C2=C(N=CC3=CC=CC=C32)N(CC4=CC=C(C=C4)OC(F)(F)F)S(=O)(=O)C5=CC=C(C=C5)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Elismetrep; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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